Cas no 1702206-37-8 (5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde)
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxaldehyde, 5-fluoro-1-phenyl-
- 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde
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- MDL: MFCD28505851
- Inchi: 1S/C10H7FN2O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H
- InChI Key: QABYXXNDVFRMFP-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)C(F)=C(C=O)C=N1
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW06965-1g |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 1g |
$1162.00 | 2024-04-20 | |
| A2B Chem LLC | AW06965-2.5g |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 2.5g |
$2246.00 | 2024-04-20 | |
| A2B Chem LLC | AW06965-5g |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 5g |
$3304.00 | 2024-04-20 | |
| A2B Chem LLC | AW06965-10g |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 10g |
$4884.00 | 2024-04-20 | |
| A2B Chem LLC | AW06965-50mg |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 50mg |
$298.00 | 2024-04-20 | |
| A2B Chem LLC | AW06965-100mg |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 100mg |
$427.00 | 2024-04-20 | |
| A2B Chem LLC | AW06965-250mg |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 250mg |
$593.00 | 2024-04-20 | |
| A2B Chem LLC | AW06965-500mg |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 500mg |
$914.00 | 2024-04-20 | |
| Enamine | EN300-211900-0.05g |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 0.05g |
$249.0 | 2023-09-16 | |
| Enamine | EN300-211900-0.1g |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde |
1702206-37-8 | 95% | 0.1g |
$372.0 | 2023-09-16 |
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde
Introduction to 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 1702206-37-8)
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic aldehyde derivative, identified by the CAS number 1702206-37-8, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both a fluorine substituent and an aldehyde group in its molecular framework imparts distinct reactivity and biological activity, making it a valuable scaffold for developing novel therapeutic agents.
The compound belongs to the pyrazole class of heterocycles, which are widely recognized for their broad spectrum of biological activities. Pyrazoles exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom at the 5-position of the pyrazole ring enhances its metabolic stability and binding affinity to biological targets. Furthermore, the phenyl group at the 1-position contributes to hydrophobic interactions, influencing its solubility and membrane permeability.
The aldehyde functionality at the 4-position of the pyrazole ring serves as a reactive site for further chemical modifications. This feature allows for the facile synthesis of more complex derivatives through condensation reactions with various nucleophiles, including amines and hydrazines. Such modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic properties of the compound, enabling optimization for specific therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyrazoles in drug development. Studies have demonstrated that fluorine atoms can modulate enzyme activity and receptor binding by influencing electronic and steric properties. For instance, 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential role in inhibiting enzymes involved in inflammatory pathways. Its ability to interact with key residues in active sites makes it a promising candidate for developing anti-inflammatory drugs with improved efficacy and reduced side effects.
Moreover, the compound's structural motif has been explored in the context of anticancer therapy. Pyrazole derivatives have shown promise in targeting various cancer pathways, including those involving kinases and transcription factors. The fluorine atom enhances binding affinity to these targets by increasing lipophilicity and reducing metabolic degradation. Preclinical studies have indicated that derivatives of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit inhibitory effects on tumor growth in vitro and in vivo. These findings underscore the compound's potential as a lead molecule for oncology drug development.
The synthesis of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde involves multi-step organic transformations, typically starting from commercially available precursors such as fluoro-substituted phenols or halogenated pyrazoles. The key steps include condensation reactions to form the pyrazole core, followed by functional group interconversions to introduce the aldehyde moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
In terms of pharmacological evaluation, 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde has been subjected to various bioassays to assess its biological activity. Initial studies have revealed notable inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. Additionally, its interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) has been explored, suggesting potential applications in metabolic disorders.
The compound's chemical versatility also makes it a valuable intermediate in synthesizing more complex molecules. By leveraging its reactive aldehyde group, researchers can construct intricate scaffolds with tailored biological properties. For example, it can be coupled with heterocyclic compounds or natural product analogs to generate novel drug candidates with enhanced potency and selectivity.
From a computational chemistry perspective, 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde has been modeled using molecular docking simulations to predict its binding interactions with biological targets. These studies have provided insights into key binding residues and possible mechanisms of action. Such computational approaches are instrumental in rationalizing experimental results and guiding further optimization efforts.
The future prospects of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde are promising, with ongoing research focusing on expanding its therapeutic applications. Investigating its role in neurological disorders such as Alzheimer's disease and Parkinson's disease is an emerging area of interest. The compound's ability to cross the blood-brain barrier and interact with neuroreceptors makes it a compelling candidate for developing neuroprotective agents.
In conclusion,5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 1702206-37-8) is a versatile and biologically active compound with significant potential in pharmaceutical research. Its unique structural features enable diverse functionalization and interaction with biological targets, making it a valuable scaffold for drug development across multiple therapeutic areas. Continued exploration of its pharmacological properties will likely yield novel therapeutic agents with improved patient outcomes.
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